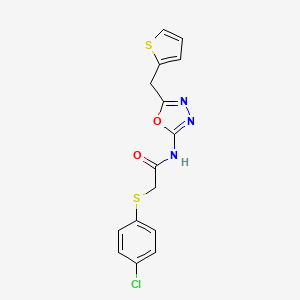![molecular formula C26H27N3O4S2 B2452389 4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 899214-56-3](/img/structure/B2452389.png)
4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Properties and Spectroscopic Characteristics
Benzothiazole derivatives, including the specific compound 4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, exhibit a diverse range of chemical properties. These properties are critically important in understanding their applications in various fields of chemistry and pharmacology. A detailed review highlights the chemistry, properties, and complex compounds of benzothiazole derivatives, emphasizing their spectroscopic properties, structures, and magnetic properties (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazole derivatives are noted for their broad spectrum of pharmacological applications. These compounds have been found to possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under investigation as potential antitumor agents. The simplicity of the benzothiazole structure and its ease of synthesis facilitate the development of chemical libraries for drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Additionally, benzothiazole derivatives are recognized for their anti-viral, anti-microbial, antiallergic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties, making them a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of benzothiazole derivatives are significant, especially in the context of anti-Candida activity. These compounds have shown promising results both in vitro and in vivo, with their activity being correlated with specific chemical characteristics, including the presence of ether substitution at the side chain. This finding indicates the potential of benzothiazole derivatives to be metabolized into active antifungal compounds while also improving protective immune responses (Schiaffella & Vecchiarelli, 2001).
Advancements in Therapeutic Activities
Benzothiazole derivatives have been extensively studied for their therapeutic activities. These compounds, being part of marine and terrestrial natural compounds, have established a significant presence in bioactive heterocycles and natural products. Their molecular structures, present in potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, underline the importance of benzothiazole in drug development. The compilation of data on benzothiazole derivatives presents a systematic approach to understanding their therapeutic potential and serves as a basis for future research (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-33-18-17-29-23-11-7-8-12-24(23)34-26(29)27-25(30)21-13-15-22(16-14-21)35(31,32)28(2)19-20-9-5-4-6-10-20/h4-16H,3,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREIITYMVQIEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2452307.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/no-structure.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452310.png)
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)
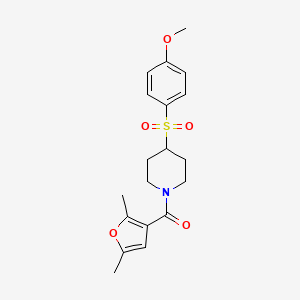
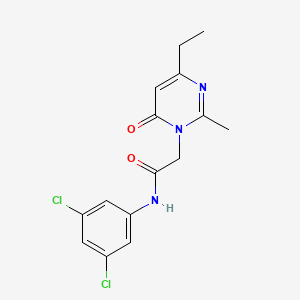

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)
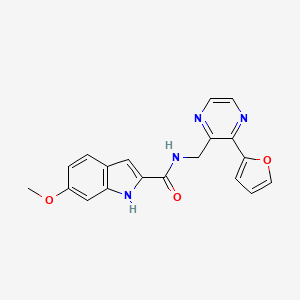
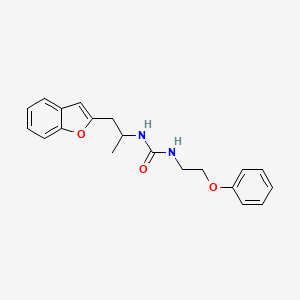
![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)
